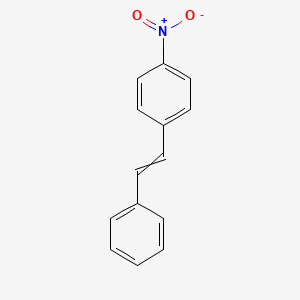

1-Nitro-4-styrylbenzene

説明

Systematic Nomenclature and Isomeric Forms

Systematic Nomenclature

The IUPAC name 1-nitro-4-[(E)-2-phenylethenyl]benzene reflects the compound’s stereochemistry and substitution pattern. The "(E)" designation indicates the trans configuration of the double bond in the styryl group, where the phenyl and nitro-substituted benzene rings are on opposite sides of the ethene bridge. Alternative historical names include p-nitrostilbene and 4-nitrostilbene, though these terms lack stereochemical specificity.

The compound’s SMILES notation, C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-], explicitly encodes the trans configuration via the /C=C/ syntax. Its InChIKey (ZISCOWXWCHUSMH-VOTSOKGWSA-N) further distinguishes it from stereoisomers and positional analogs.

Table 1: Key Identifiers of 1-Nitro-4-styrylbenzene

| Property | Value |

|---|---|

| CAS Registry Number (trans) | 1694-20-8 |

| CAS Registry Number (cis) | 6624-53-9 |

| Molecular Weight | 225.24 g/mol |

| Empirical Formula | C₁₄H₁₁NO₂ |

Isomeric Forms

This compound exhibits geometric isomerism due to restricted rotation around the central double bond. The trans isomer (E-configuration) is thermodynamically more stable than the cis form (Z-configuration), as evidenced by its higher prevalence in commercial sources.

- Trans isomer (E-4-nitrostilbene) : Characterized by a planar structure with the nitro and phenyl groups on opposite sides. This isomer displays a melting point of 63°C and is typically isolated as a light yellow crystalline solid.

- Cis isomer (Z-4-nitrostilbene) : Less stable, with a melting point of 61–65°C. It tends to adopt a non-planar conformation to minimize steric hindrance between the nitro group and the adjacent phenyl ring.

The cis isomer’s instability under thermal conditions often leads to partial isomerization during storage, necessitating low-temperature preservation in dark environments.

特性

分子式 |

C14H11NO2 |

|---|---|

分子量 |

225.24 g/mol |

IUPAC名 |

1-nitro-4-(2-phenylethenyl)benzene |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H |

InChIキー |

ZISCOWXWCHUSMH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed coupling reactions represent the most widely reported approach for synthesizing 1-nitro-4-styrylbenzene. This method leverages aryl halides and styrene derivatives in the presence of a palladium catalyst to form the styryl linkage.

Reaction Conditions and Procedure

A representative procedure involves reacting 4-nitroiodobenzene with styrene in a dimethylformamide (DMF) solvent system under inert atmosphere. The catalytic system typically comprises palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand, such as triphenylphosphine (PPh₃), to facilitate the Heck coupling mechanism. The reaction mixture is heated to 100–120°C for 12–24 hours, followed by cooling and aqueous workup.

Purification and Yield

Crude product purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate eluent. Reported yields range from 77% to 88%, depending on the stoichiometry of reactants and catalyst loading. For instance, a study documented a 77% isolated yield after chromatographic purification, with the product characterized as a yellowish solid.

Characterization Data

Condensation of 4-Nitrobenzaldehyde with Styryl Derivatives

An alternative route involves the base-mediated condensation of 4-nitrobenzaldehyde with a styryl magnesium bromide (Grignard reagent). This method circumvents the need for transition-metal catalysts but requires stringent anhydrous conditions.

Reaction Optimization

In a typical protocol, 4-nitrobenzaldehyde is treated with styryl magnesium bromide in tetrahydrofuran (THF) at 0°C. The reaction progresses to room temperature over 6 hours, followed by quenching with ammonium chloride. Acidic workup isolates the crude product, which is recrystallized from ethanol.

Yield and Purity

This method affords moderate yields (65–70%) due to competing side reactions, such as over-addition of the Grignard reagent. However, recrystallization enhances purity, yielding a pale yellow solid with a melting point of 160–162°C.

Spectroscopic Validation

-

¹H NMR (CDCl₃, 400 MHz) : δ 8.21 (d, J = 8.7 Hz, 2H), 7.62 (d, J = 8.8 Hz, 2H), 7.55–7.53 (d, J = 7.3 Hz, 2H), 7.41–7.27 (m, 3H).

-

¹³C NMR (CDCl₃, 100 MHz) : δ 146.8 (C-NO₂), 133.3 (aryl C), 128.9 (styryl CH), 126.3 (styryl CH).

Comparative Analysis of Synthetic Routes

Table 1: Summary of Preparation Methods

The palladium-mediated method offers superior yields and scalability, making it preferable for industrial applications. In contrast, the condensation route, while avoiding metal catalysts, suffers from lower efficiency and requires costly Grignard reagents.

Advanced Characterization Techniques

X-ray Crystallography

Single-crystal X-ray diffraction analysis of this compound confirms its E-stereochemistry and planar geometry. The nitro group adopts a coplanar orientation with the benzene ring, maximizing conjugation.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 250°C, indicating suitability for high-temperature applications in polymer matrices.

Industrial-Scale Considerations

Patent literature highlights innovations in catalytic systems to reduce palladium loading without compromising yield. For example, using polyethylene glycol (PEG) as a co-catalyst enhances reaction kinetics and facilitates catalyst recovery . Such advancements address cost and environmental concerns associated with transition-metal catalysis.

化学反応の分析

Carboxylation with CBr₄ and DMSO

Under photoredox conditions, 1-nitro-4-styrylbenzene undergoes carboxylation in the presence of carbon tetrabromide (CBr₄) and dimethyl sulfoxide (DMSO). This reaction is catalyzed by eosin Y disodium and CoI₂ under visible light, yielding carboxylated derivatives .

Key Findings:

-

Mechanism : The reaction proceeds via a radical pathway involving:

-

Single-electron transfer (SET) from excited eosin Y or Co(II) to CBr₄, generating a bromine radical.

-

Radical addition to the styrene double bond, followed by elimination to form an intermediate alkyl bromide.

-

Hydrolysis and Kornblum oxidation to introduce the carboxyl group, with DMSO serving as the oxygen source .

-

-

Substrate Scope :

-

Critical Factors :

Stability and Side Reactions

This compound demonstrates stability under standard conditions but can degrade under prolonged UV exposure or strong acidic/basic environments. Notable observations:

科学的研究の応用

Organic Synthesis

1-Nitro-4-styrylbenzene is widely used in organic synthesis due to its reactivity as a nitro compound. It serves as a precursor for various chemical transformations, including:

- Reduction Reactions : A recent study developed a metal-free method for the reduction of aromatic nitro compounds, including this compound, using tetrahydroxydiboron as the reductant. This method demonstrated high chemoselectivity and efficiency, converting nitro groups to amines while preserving sensitive functional groups .

- Synthesis of Dyes : The compound is utilized in the synthesis of various dyes and pigments due to its conjugated structure, which enhances light absorption properties.

Material Science

In material science, this compound has been explored for its potential in developing new materials:

- Photonic Applications : The compound's ability to undergo photoisomerization makes it suitable for applications in photonic devices. Its derivatives can be used in the fabrication of optical switches and sensors.

- Polymer Chemistry : It acts as a building block in the production of polymers with specific optical and electronic properties, contributing to advancements in organic electronics.

Biological Research

The biological activity of this compound has been investigated for its potential therapeutic applications:

- Mutagenicity Studies : Research indicates that nitro compounds can exhibit mutagenic properties. Studies have shown that this compound can induce mutations in certain bacterial strains, highlighting its importance in genetic research .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, making it a candidate for further pharmacological investigations.

Data Table: Summary of Applications

Case Study 1: Reduction Method Development

A study published in the Journal of Organic Chemistry detailed a novel method for reducing aromatic nitro compounds using tetrahydroxydiboron at room temperature. This method successfully reduced this compound to its corresponding amine with high selectivity while avoiding unwanted side reactions .

Case Study 2: Photonic Device Fabrication

Research conducted on the use of this compound derivatives in photonic devices demonstrated their effectiveness in creating optical switches that can operate under varying light conditions. The study highlighted the potential for these materials in advanced communication technologies .

作用機序

The mechanism of action of (Z)-4-nitrostilbene involves its interaction with various molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, such as those involved in cell proliferation and apoptosis .

類似化合物との比較

Comparison with Structural Analogs

Substituent Diversity in Nitrobenzene Derivatives

Table 1: Structural and Physical Properties of Selected Nitrobenzene Derivatives

Key Observations :

Electronic Effects: The nitro group (-NO₂) strongly withdraws electrons, polarizing the aromatic ring. This effect is modulated by substituents:

- Electron-donating groups (e.g., -S–CH₃ in 1-(Methylsulfanyl)-4-nitrobenzene) reduce ring polarization, altering reactivity in nucleophilic substitutions .

- Conjugated systems (e.g., styryl in this compound) enhance delocalization, increasing stability and redshift in UV-Vis spectra .

Synthetic Routes :

- Heck Coupling : Used for styryl (this compound) and stilbene (4-Nitrostilbene) derivatives .

- Nitroalkene Synthesis : 1-Methyl-4-[(1E)-2-nitropropenyl]benzene is prepared via condensation of benzaldehyde derivatives with nitroethane .

Functional Group Compatibility :

- Thioether-containing derivatives (e.g., 4-Nitrodiphenyl Sulfide) exhibit unique redox behavior, useful in sulfur-mediated catalysis .

- Nitroalkenes (e.g., 1-Methyl-4-nitropropenylbenzene) are versatile intermediates for cycloadditions and amine synthesis .

Notable Findings :

- Photochemical Behavior : 4-Nitrostilbene undergoes reversible trans-cis isomerization under UV light, unlike this compound, which lacks such reported behavior .

- Reduction Pathways: 1-Ethyl-4-nitrobenzene can be reduced to 1-ethyl-4-aminobenzene, a precursor for dyes, whereas this compound’s reduction yields styryl-aniline derivatives .

Q & A

Basic: What are the established synthetic routes for 1-nitro-4-styrylbenzene, and how do reaction conditions influence yield?

This compound is typically synthesized via cross-coupling reactions. A validated method involves palladium-catalyzed Heck coupling between 4-nitrostyrene and aryl halides under inert conditions (e.g., N₂ atmosphere). For example, Pd(0) nanoparticles in DMF with triethylamine as a base at 80°C yield this compound with ~75% efficiency . Key variables affecting yield include:

- Catalyst loading : Pd(0) concentrations <1 mol% reduce side-product formation.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nitro-group reactivity.

- Temperature : Excessively high temperatures (>100°C) promote decomposition of the nitro group.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- ¹H NMR : Key peaks include aromatic protons (δ 7.18–8.10 ppm) and trans-vinylic protons (δ 6.60–6.80 ppm, J = 12.5 Hz), which confirm the styryl moiety . Discrepancies in melting points (e.g., reported mp 60–62°C vs. literature 1660.5–61.5°C) may arise from polymorphic forms or impurities, necessitating recrystallization in ethanol/water mixtures.

- IR Spectroscopy : Nitro-group absorption bands at 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch) validate structural integrity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 226.08 (theoretical 226.07).

Basic: What safety protocols are essential for handling nitroaromatic compounds like this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory due to flammability (flash point ~87°C) .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors, as nitroaromatics are suspected mutagens .

- Storage : Store in amber glass at 0–6°C under inert gas (argon) to prevent photodegradation and oxidation .

Advanced: How can computational modeling optimize the electronic properties of this compound for photophysical applications?

Density Functional Theory (DFT) simulations reveal that the nitro group induces a strong electron-withdrawing effect, reducing the HOMO-LUMO gap (~3.2 eV) and enhancing charge-transfer properties. Key steps include:

Geometry optimization : Use B3LYP/6-311G(d,p) basis sets to model the planar structure.

Frontier Molecular Orbital (FMO) analysis : Correlate calculated absorption spectra (TD-DFT) with experimental UV-Vis data (λₘₐₐ ≈ 320 nm) .

Solvent effects : Incorporate PCM models to simulate polar environments (e.g., acetonitrile).

Advanced: How do steric and electronic factors influence regioselectivity in this compound derivatives?

Regioselectivity in electrophilic substitution (e.g., nitration, sulfonation) is governed by:

- Electronic effects : The nitro group directs incoming electrophiles to the meta position relative to itself.

- Steric hindrance : Bulky substituents on the styryl moiety (e.g., para-methyl groups) shift reactivity to less hindered sites. For example, sulfonation with fuming H₂SO₄ at 120°C yields 3-nitro-4-styrylbenzenesulfonic acid as the major product .

Advanced: How should researchers address contradictory data in synthetic or analytical studies of nitroaromatics?

- Reproducibility checks : Validate reaction conditions (e.g., trace oxygen in Pd-catalyzed reactions alters byproducts) .

- Cross-validation : Compare NMR data with NIST reference spectra .

- Controlled degradation studies : Isolate and characterize decomposition products (e.g., nitroso derivatives) using HPLC-MS .

Advanced: What methodologies are recommended for studying the environmental persistence of this compound?

- Biodegradation assays : Use OECD 301F (manometric respirometry) to assess microbial degradation in soil/water systems.

- Photolysis studies : Expose to UV light (λ = 254 nm) and monitor nitro-group reduction via LC-MS/MS .

- Ecotoxicity screening : Conduct Daphnia magna acute toxicity tests (EC₅₀ determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。